4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid
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Overview
Description
4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound characterized by the presence of a benzodioxole ring, a pyrazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The benzodioxole and pyrazole rings are coupled through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole rings allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
Uniqueness
4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
4-[4-(1,3-benzodioxole-5-carbonylamino)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C15H15N3O5/c19-14(20)2-1-5-18-8-11(7-16-18)17-15(21)10-3-4-12-13(6-10)23-9-22-12/h3-4,6-8H,1-2,5,9H2,(H,17,21)(H,19,20) |
InChI Key |
RFELLIKIQUAMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN(N=C3)CCCC(=O)O |
Origin of Product |
United States |
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